3-(2-Chlorobenzyl)imidazolidine-2,4-dione
Overview
Description
3-(2-Chlorobenzyl)imidazolidine-2,4-dione is a heterocyclic compound that contains both an imidazolidine ring and a chlorobenzyl group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorobenzyl)imidazolidine-2,4-dione typically involves the reaction of 2-chlorobenzylamine with glyoxal in the presence of a base, followed by cyclization to form the imidazolidine ring. The reaction conditions often include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can lead to higher throughput and consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chlorobenzyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidine-2,4-dione derivatives.
Reduction: Reduction reactions can lead to the formation of imidazolidine derivatives with different substituents.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in aqueous or organic solvents.
Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various substituted imidazolidine-2,4-dione derivatives, which can exhibit different biological and chemical properties.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antibacterial and antifungal activities.
Medicine: Explored for its anticonvulsant and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(2-Chlorobenzyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For example, its anticonvulsant activity is believed to be due to its binding to voltage-gated sodium channels, thereby inhibiting the excessive neuronal firing associated with seizures. Additionally, its antibacterial activity may result from its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.
Comparison with Similar Compounds
Similar Compounds
Imidazolidine-2,4-dione: A core structure shared by many biologically active compounds.
Thiazolidine-2,4-dione: Another heterocyclic compound with similar biological activities.
Hydantoin: A related compound with anticonvulsant properties.
Uniqueness
3-(2-Chlorobenzyl)imidazolidine-2,4-dione is unique due to the presence of the chlorobenzyl group, which can enhance its biological activity and provide additional sites for chemical modification. This makes it a versatile compound for the development of new drugs and materials.
Properties
IUPAC Name |
3-[(2-chlorophenyl)methyl]imidazolidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c11-8-4-2-1-3-7(8)6-13-9(14)5-12-10(13)15/h1-4H,5-6H2,(H,12,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEUXZLLQGPBUEA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)N1)CC2=CC=CC=C2Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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